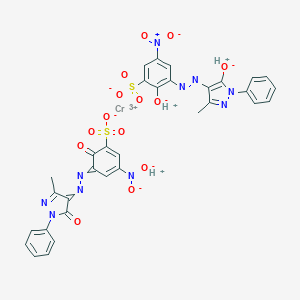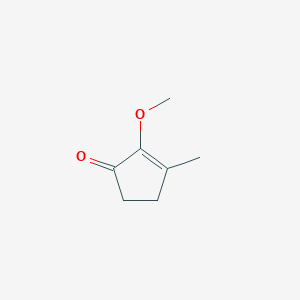
N,2,4,6-Tetramethylaniline
Vue d'ensemble
Description
“N,2,4,6-Tetramethylaniline” is a chemical compound with the molecular formula C10H15N . It is also known by other names such as “Benzenamine, N,N,2,4-tetramethyl-” and "N,N,2,4-Tetramethylbenzenamine" .
Synthesis Analysis
The synthesis of “N,2,4,6-Tetramethylaniline” can be achieved through a metal-free arene C-H amination using hydroxylamine derivatives under benign conditions . A charge transfer interaction between the aminating reagents and the arene substrates enables the chemoselective amination of the arene .Molecular Structure Analysis
The “N,2,4,6-Tetramethylaniline” molecule contains a total of 26 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aromatic) .Physical And Chemical Properties Analysis
“N,2,4,6-Tetramethylaniline” has a density of 0.9±0.1 g/cm3, a boiling point of 236.8±9.0 °C at 760 mmHg, and a flash point of 96.0±14.2 °C . It has a molar refractivity of 50.3±0.3 cm3, and its polarizability is 20.0±0.5 10-24 cm3 .Applications De Recherche Scientifique
-
Basicity : N,N,2,6-Tetramethylaniline has been studied for its basicity. It’s found to be more basic than N,N-Dimethylaniline . This property is important in reactions where a base is needed.
-
Comparative Studies : There are comparative studies on the basicity of N,N,2,6-tetramethylaniline and N,N,2-trimethylaniline . These studies help understand the influence of substituents on the basicity of amines.
-
Visible-light-induced N-alkylation of anilines : N,2,4,6-Tetramethylaniline can be used in the synthesis of amines through N-alkylation . This process is particularly attractive as it has advantages of easily accessible raw materials, the sole by-product (H2O), and high atom economy . The research on N-alkylation is mostly focused on thermal catalysis . In this context, a strategy for visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one was developed . This avoids the use of metals, bases, and ligands . In addition, gram-scale experiments proved that the system has the potential to be scaled .
-
Synthesis of Nitrogen-containing compounds : N,2,4,6-Tetramethylaniline can be used in the synthesis of nitrogen-containing compounds, which are valuable reactive intermediates and widely present in pharmacologically relevant therapeutic agents, natural products, and agricultural chemicals .
Safety And Hazards
“N,2,4,6-Tetramethylaniline” is classified as a combustible liquid. It is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gear, and seeking immediate medical attention if exposed .
Propriétés
IUPAC Name |
N,2,4,6-tetramethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKABSXHXKCTVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156411 | |
| Record name | N,2,4,6-Tetramethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,4,6-Tetramethylaniline | |
CAS RN |
13021-14-2 | |
| Record name | N,2,4,6-Tetramethylbenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,2,4,6-Tetramethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
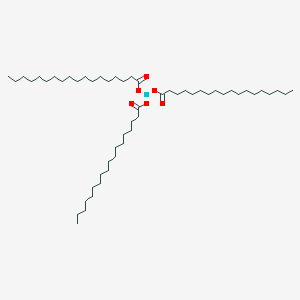
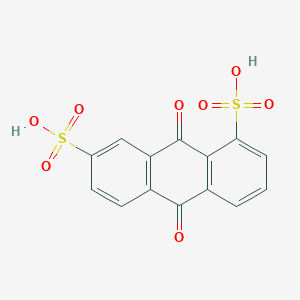
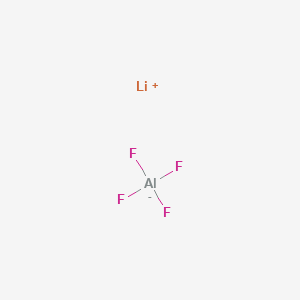
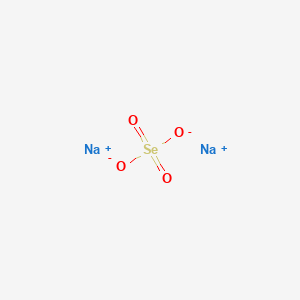
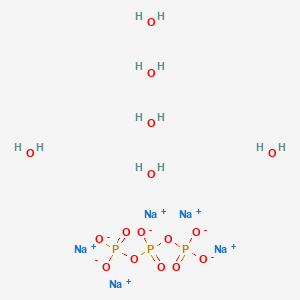
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
